Methyl 2-(4-aminophenyl)propanoate
CAS No.: 39718-97-3
VCID: VC3844481
Molecular Formula: C10H13NO2
Molecular Weight: 179.22 g/mol
* For research use only. Not for human or veterinary use.

Description |
Methyl 2-(4-aminophenyl)propanoate is a chemical compound with the molecular formula C10H13NO2 and a molecular weight of 179.22 g/mol. It is identified by the CAS number 39718-97-3 and the MDL number MFCD07787436 . This compound is often used as a building block in organic synthesis due to its functional groups, which include an amino group and a methyl ester group. Synthesis and ApplicationsMethyl 2-(4-aminophenyl)propanoate can be synthesized through various methods involving the reaction of appropriate starting materials such as 4-aminobenzaldehyde or 4-aminophenylacetic acid derivatives. It serves as a versatile intermediate in the synthesis of pharmaceuticals and other organic compounds due to its reactive amino and ester groups. Synthesis Pathways
Safety and HandlingMethyl 2-(4-aminophenyl)propanoate is considered hazardous and requires proper handling. It is classified with hazard statements H302, H315, H319, and H335, indicating risks of toxicity, skin and eye irritation, and respiratory tract irritation . Precautionary statements include P261, P280, P301+P312, P302+P352, and P305+P351+P338, emphasizing the need for protective equipment and safe disposal practices . Safety Data Table
Potential Applications
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CAS No. | 39718-97-3 | ||||||||||||
Product Name | Methyl 2-(4-aminophenyl)propanoate | ||||||||||||
Molecular Formula | C10H13NO2 | ||||||||||||
Molecular Weight | 179.22 g/mol | ||||||||||||
IUPAC Name | methyl 2-(4-aminophenyl)propanoate | ||||||||||||
Standard InChI | InChI=1S/C10H13NO2/c1-7(10(12)13-2)8-3-5-9(11)6-4-8/h3-7H,11H2,1-2H3 | ||||||||||||
Standard InChIKey | JSQLPIGKVBUMBF-UHFFFAOYSA-N | ||||||||||||
SMILES | CC(C1=CC=C(C=C1)N)C(=O)OC | ||||||||||||
Canonical SMILES | CC(C1=CC=C(C=C1)N)C(=O)OC | ||||||||||||
PubChem Compound | 3016109 | ||||||||||||
Last Modified | Aug 16 2023 |
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